molecular formula C9H12OS B13076665 4-Methyl-2-(1-sulfanylethyl)phenol

4-Methyl-2-(1-sulfanylethyl)phenol

Cat. No.: B13076665
M. Wt: 168.26 g/mol
InChI Key: RDVCSWFXAADMTO-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of a methyl group and a sulfanylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1-sulfanylethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-methylphenol with 1-chloro-2-ethylsulfanylbenzene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes using transition metals. For instance, palladium-catalyzed hydroxylation of aryl halides in the presence of hydrogen peroxide has been employed for the synthesis of phenolic compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-sulfanylethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The sulfanylethyl group may also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    Phenol: The parent compound, simpler in structure but less reactive.

    4-Methylphenol: Lacks the sulfanylethyl group, resulting in different chemical properties.

    2-(1-Sulfanylethyl)phenol: Similar structure but without the methyl group, affecting its reactivity.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-methyl-2-(1-sulfanylethyl)phenol

InChI

InChI=1S/C9H12OS/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,10-11H,1-2H3

InChI Key

RDVCSWFXAADMTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)S

Origin of Product

United States

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